

# Application Notes and Protocols for Ceftiofur Susceptibility Testing via Broth Microdilution

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## Compound of Interest

Compound Name: Ceftiofur

Cat. No.: B124693

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## Introduction

**Ceftiofur** is an extended-spectrum, third-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It is a crucial antimicrobial agent for treating bacterial infections in various animal species, particularly respiratory diseases in cattle and swine.[1][2] Monitoring the susceptibility of veterinary pathogens to **ceftiofur** is paramount for ensuring its continued clinical efficacy and mitigating the development of antimicrobial resistance.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a specific bacterium.[3][4] This method is considered a gold standard for antimicrobial susceptibility testing (AST) and is widely adopted in clinical and research laboratories.[5] The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for performing broth microdilution tests to ensure accurate and reproducible results.[6][7]

These application notes provide a detailed protocol for determining the susceptibility of veterinary bacterial pathogens to **ceftiofur** using the broth microdilution method, in accordance with CLSI standards.

## Principle of the Test

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[8] The test is performed in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic.[3] Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[4] The MIC values are then compared to established clinical breakpoints to classify the isolate as susceptible (S), intermediate (I), or resistant (R).[6]

## Materials and Reagents

- **Ceftiofur** powder (analytical grade)
- 96-well microtiter plates[9]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
- For fastidious organisms like *Actinobacillus pleuropneumoniae* and *Haemophilus somnus*, use Veterinary Fastidious Medium (VFM), which is CAMHB supplemented with 2% lysed horse blood, 2% yeast extract, and 2% supplement C.[10]
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)[11]
- Bacterial isolates for testing
- Quality control (QC) bacterial strains (e.g., *Escherichia coli* ATCC® 25922™, *Staphylococcus aureus* ATCC® 29213™, *Pseudomonas aeruginosa* ATCC® 27853™, *Enterococcus faecalis* ATCC® 29212™, *Actinobacillus pleuropneumoniae* ATCC® 27090™, *Haemophilus somnus* ATCC® 700025™)[10][12][13]
- McFarland 0.5 turbidity standard[4]
- Spectrophotometer or turbidimeter
- Multichannel pipette[3]
- Sterile pipette tips
- Incubator (35°C ± 2°C)[10]

- Reading mirror or automated plate reader[9]
- Vortex mixer

## Experimental Protocols

### Preparation of Ceftiofur Stock Solution and Dilutions

- Prepare a stock solution of **ceftiofur**: Accurately weigh a sufficient amount of **ceftiofur** powder and dissolve it in a suitable solvent as recommended by the manufacturer to create a high-concentration stock solution (e.g., 1280 µg/mL).
- Prepare working dilutions: Perform serial twofold dilutions of the **ceftiofur** stock solution in CAMHB (or VFM for fastidious organisms) to achieve the desired concentration range for the microtiter plate (e.g., 0.03 to 32 µg/mL).[11] A multichannel pipette is recommended for this step to ensure accuracy and efficiency.[3]
- Dispense into microtiter plates: Dispense 50 µL of each **ceftiofur** dilution into the appropriate wells of the 96-well microtiter plate.[11] Pre-prepared and commercially available plates with dried or frozen antimicrobial agents can also be used.[14]

### Inoculum Preparation

- Subculture the bacterial isolate: From a pure culture, select 3-5 well-isolated colonies of the test organism and subculture them onto a non-selective agar plate. Incubate for 18-24 hours at 35°C ± 2°C.[4]
- Prepare the bacterial suspension: Transfer several colonies from the fresh agar plate into a tube containing sterile saline or PBS. Vortex thoroughly to create a smooth suspension.[4]
- Standardize the inoculum: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. A 0.5 McFarland standard is equivalent to approximately  $1.5 \times 10^8$  CFU/mL.[8]
- Dilute the standardized suspension: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB (or VFM) to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[10] This is typically achieved by a 1:100 dilution of the standardized suspension.

## Inoculation and Incubation

- Inoculate the microtiter plate: Using a multichannel pipette, add 50  $\mu\text{L}$  of the diluted bacterial suspension to each well of the microtiter plate containing the **ceftiofur** dilutions.[11] This will result in a final volume of 100  $\mu\text{L}$  per well.
- Include controls:
  - Growth Control: At least one well containing only broth and the bacterial inoculum (no antibiotic) must be included to ensure the viability of the organism.
  - Sterility Control: At least one well containing only broth (no bacteria, no antibiotic) should be included to check for contamination.
- Incubate the plate: Cover the plate with a lid to prevent evaporation and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.[5] For fastidious organisms requiring  $\text{CO}_2$ , incubate in a 5%  $\text{CO}_2$  environment.[10]

## Reading and Interpreting Results

- Read the MIC: After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of **ceftiofur** at which there is no visible growth (i.e., the first clear well).[4] A reading mirror can aid in visualization.
- Interpret the results: Compare the obtained MIC value to the CLSI-established clinical breakpoints for the specific bacterium and host animal to determine if the isolate is susceptible, intermediate, or resistant.[6]

## Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the susceptibility test results.[13]

- Test QC strains: Concurrently with the test isolates, perform the broth microdilution procedure with known QC strains.[9]
- Validate results: The MIC values for the QC strains must fall within the acceptable ranges specified by CLSI.[12] If the QC results are out of range, the test results for the clinical

isolates are considered invalid and the test must be repeated.[\[13\]](#)

## Data Presentation

**Table 1: CLSI Interpretive Criteria for Ceftiofur MICs (µg/mL) for Veterinary Pathogens**

Bacterial Species	Host Animal	Disease	Susceptible (S)	Intermediate (I)	Resistant (R)
<i>Pasteurella multocida</i>	Cattle	Respiratory Disease	≤ 2	4	≥ 8
<i>Mannheimia haemolytica</i>	Cattle	Respiratory Disease	≤ 2	4	≥ 8
<i>Histophilus somni</i>	Cattle	Respiratory Disease	≤ 2	4	≥ 8
<i>Actinobacillus pleuropneumoniae</i>	Swine	Respiratory Disease	≤ 2	4	≥ 8
<i>Pasteurella multocida</i>	Swine	Respiratory Disease	≤ 2	4	≥ 8
<i>Streptococcus suis</i>	Swine	Systemic Disease	≤ 2	4	≥ 8
<i>Salmonella</i> spp.	Swine	-	≤ 2	4	≥ 8

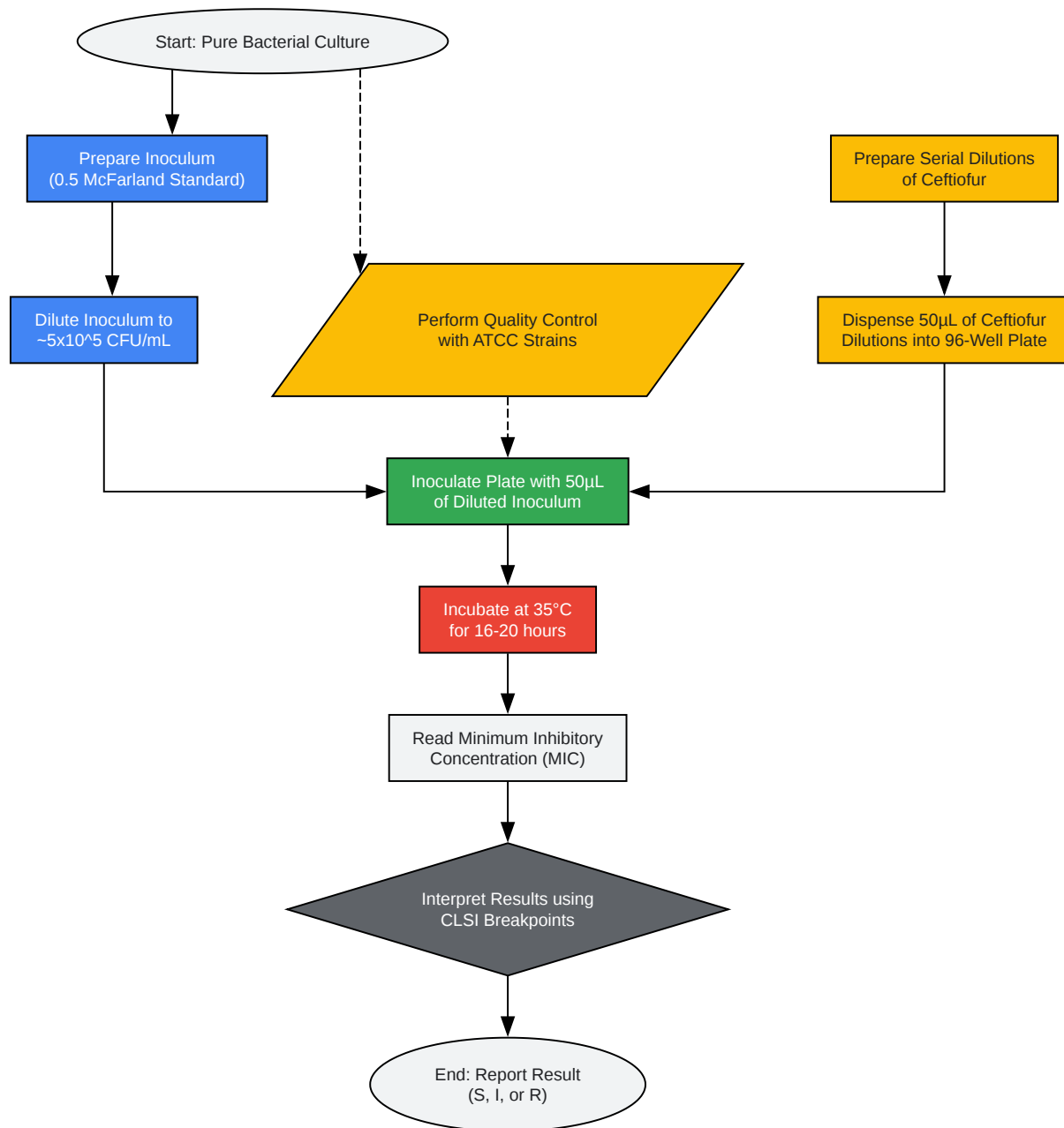
Data sourced from CLSI guidelines and related publications.[\[2\]](#)[\[6\]](#)[\[15\]](#)

**Table 2: Acceptable Quality Control Ranges for Ceftiofur MICs (µg/mL)**

Quality Control Strain	ATCC® Number	Acceptable MIC Range (µg/mL)
Escherichia coli	25922	0.25 - 1
Staphylococcus aureus	29213	0.25 - 1
Actinobacillus pleuropneumoniae	27090	0.008 - 0.06
Haemophilus somnus	700025	0.004 - 0.015

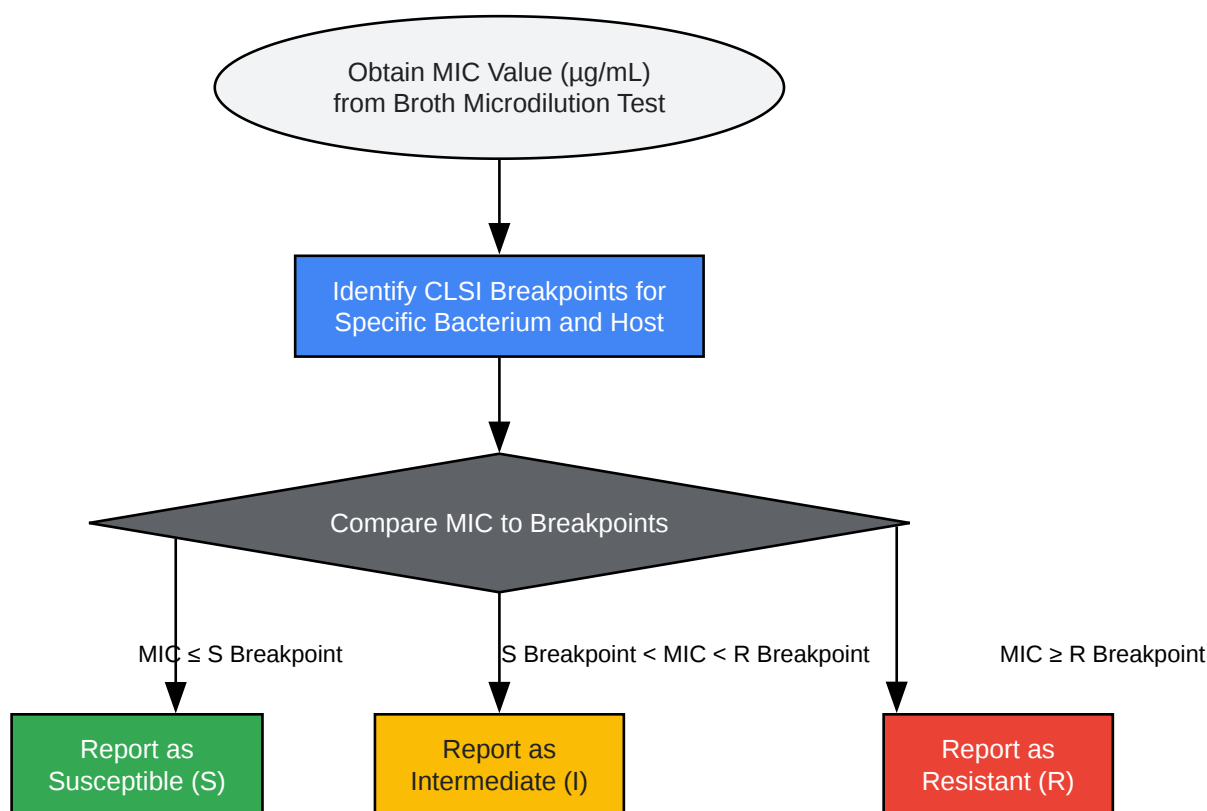
Data compiled from CLSI documents and research articles.[\[10\]](#)[\[12\]](#)

## Visualizations



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Caption: Workflow for **Ceftiofur** Broth Microdilution Susceptibility Testing.



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Caption: Decision Pathway for Interpreting **Ceftiofur** MIC Results.

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